1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group, a furan-2-ylmethyl group, and a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the furan-2-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole derivative is treated with a furan-2-ylmethyl halide.
Methylation of the pyrazole ring: The final step involves the methylation of the pyrazole ring using a methylating agent like methyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: This compound lacks the furan-2-ylmethyl group, which may result in different chemical and biological properties.
N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine: This compound lacks the fluoroethyl group, which may affect its reactivity and biological activity.
1-(2-chloroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine: This compound has a chloroethyl group instead of a fluoroethyl group, which may lead to different chemical reactivity and biological effects.
Properties
Molecular Formula |
C11H14FN3O |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H14FN3O/c1-9-11(8-15(14-9)5-4-12)13-7-10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3 |
InChI Key |
STDWPDMAJIDJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CO2)CCF |
Origin of Product |
United States |
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